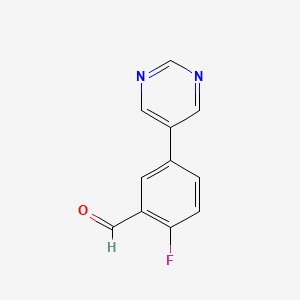

2-Fluoro-5-(pyrimidin-5-yl)benzaldehyde

Overview

Description

Synthesis Analysis

The compound is a temporary directing group (TDG) to assist as a co-catalyst for metal catalyzed C-H functionalization . Often in C-H functionalization, an auxiliary compound is used to control site selectivity . To simplify the process of C-H functionalization, 2-fluoro-6-(pyrimidin-5-yl)aniline is one of a series of temporary directing groups developed by Deb Maiti’s lab that promote site selectivity without the inclusion of additional synthetic steps .Molecular Structure Analysis

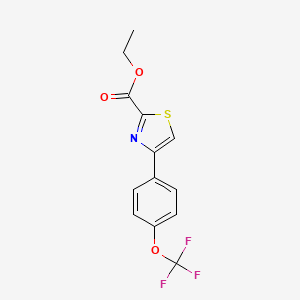

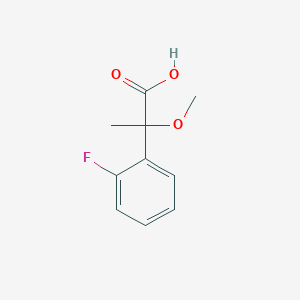

The molecular structure of “2-Fluoro-5-(pyrimidin-5-yl)benzaldehyde” is represented by the molecular formula C11H7FN2O . The molecular weight of the compound is 185.20 .Chemical Reactions Analysis

The compound is used as a temporary directing group (TDG) to assist as a co-catalyst for metal catalyzed C-H functionalization . It is often used in C-H functionalization, where an auxiliary compound is used to control site selectivity .Physical And Chemical Properties Analysis

The compound is a powder or chunk in form . It has a melting point of 119-120 °C . The compound should be stored at a temperature of -20°C .Scientific Research Applications

Organic Synthesis: Temporary Directing Group

2-Fluoro-5-(pyrimidin-5-yl)benzaldehyde: serves as a temporary directing group (TDG) for metal-catalyzed C-H functionalization . It’s used to control site selectivity during the functionalization process, which is a critical step in complex molecule synthesis. This compound simplifies the process by promoting selectivity without additional synthetic steps, making it a valuable tool in organic chemistry.

Pharmacology: Drug Development

In pharmacology, this compound’s role as a TDG is crucial for the meta-directed C-H functionalization of amine-substituted target compounds . This specificity is essential for developing new pharmaceuticals, where precise functionalization can lead to the discovery of novel drug molecules with potential therapeutic applications.

Material Science: Catalyst Co-development

The compound is used in material science to assist as a co-catalyst, enhancing the efficiency of metal catalysts used in the synthesis of new materials . Its ability to improve selectivity in reactions contributes to the development of materials with desired properties for various applications.

Biochemistry: Protein Labeling

In biochemistry, 2-Fluoro-5-(pyrimidin-5-yl)benzaldehyde could be used for protein labeling, where the compound’s specific binding to target proteins allows for the study of protein function and interaction . This application is vital for understanding biological processes and could aid in the design of biomarkers for disease detection.

Analytical Chemistry: Chromatography

This compound can be utilized in analytical chemistry as a standard in chromatography to help identify and quantify similar compounds in complex mixtures . Its distinct chemical properties allow for its use as a reference point, improving the accuracy of analytical methods.

Environmental Science: Pollutant Detection

In environmental science, the compound’s unique chemical signature makes it suitable for detecting specific pollutants in environmental samples . Its use in advanced detection methods can contribute to monitoring and controlling environmental pollution levels.

Mechanism of Action

Target of Action

The primary target of 2-Fluoro-5-(pyrimidin-5-yl)benzaldehyde is the metal catalyzed C-H functionalization . This compound acts as a temporary directing group (TDG) to assist as a co-catalyst for this process .

Mode of Action

2-Fluoro-5-(pyrimidin-5-yl)benzaldehyde interacts with its targets by controlling site selectivity during the C-H functionalization process . It is covalently bonded to the compound of interest and must subsequently be removed after functionalization . This compound is an effective TDG for meta directed C-H functionalization of amine substituted target compounds, with high selectivity .

Biochemical Pathways

It is known that this compound plays a significant role in the c-h functionalization process , which is a crucial pathway in organic chemistry.

Result of Action

The molecular and cellular effects of 2-Fluoro-5-(pyrimidin-5-yl)benzaldehyde’s action involve the facilitation of the C-H functionalization process . By acting as a temporary directing group, it promotes site selectivity without the inclusion of additional synthetic steps .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-fluoro-5-pyrimidin-5-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O/c12-11-2-1-8(3-9(11)6-15)10-4-13-7-14-5-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFBOMLYCVPLQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN=CN=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-(pyrimidin-5-yl)benzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pentanoic acid, 5-[(4-fluorobenzoyl)amino]-](/img/structure/B1444992.png)

![2-fluoro-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-4-carboxamide](/img/structure/B1444996.png)

![1-(Benzo[d]oxazol-2-yl)piperidin-3-amine](/img/structure/B1444999.png)

![N-[2-(thiophen-2-yl)ethyl]ethane-1-sulfonamide](/img/structure/B1445003.png)